REACTION_CXSMILES
|
C[S-].[Na+].[F:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13]C)=[CH:7][C:6]=1[F:15]>CN(C=O)C>[F:4][C:5]1[C:6]([F:15])=[CH:7][C:8]([OH:13])=[C:9]([O:11][CH3:12])[CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)OC)OC)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated for a further 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between ethylacetate/2M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the organics dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure, yield 1.05 g
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1F)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |